5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid
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Overview
Description
5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid: is a complex organic compound characterized by the presence of benzyloxycarbonyl and difluorobenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. One common method involves the initial protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by selective fluorination of the benzoic acid derivative. The final step involves coupling the protected amino group with the fluorinated benzoic acid under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds, which are valuable in medicinal chemistry and materials science .
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings with enhanced properties such as increased thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The difluorobenzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-(((Benzyloxy)carbonyl)amino)pentanoic acid
- (S)-2-(((Benzyloxy)carbonyl)-5-oxooxazolidin-4-yl)acetic acid
Comparison: Compared to similar compounds, 5-(((Benzyloxy)carbonyl)amino)-2,4-difluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzoic acid ring. This fluorination can significantly alter the compound’s chemical reactivity, stability, and biological activity. The difluorobenzoic acid moiety provides distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C15H11F2NO4 |
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Molecular Weight |
307.25 g/mol |
IUPAC Name |
2,4-difluoro-5-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H11F2NO4/c16-11-7-12(17)13(6-10(11)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
InChI Key |
FZJBQAARIJCSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C(=C2)C(=O)O)F)F |
Origin of Product |
United States |
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